Cas no 1855672-27-3 (3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol)

3-(1-Methyl-1H-1,2,3-triazol-4-yl)phenol is a heterocyclic phenolic compound featuring a triazole moiety linked to a phenyl ring. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic organic chemistry and pharmaceutical research. The triazole group enhances stability and offers potential for further derivatization, while the phenolic hydroxyl group provides a reactive site for conjugation or modification. Its balanced polarity and moderate solubility in common organic solvents facilitate its use in cross-coupling reactions and as a building block for bioactive molecules. The compound’s well-defined structure and synthetic accessibility make it a practical intermediate for developing novel materials or drug candidates.
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol structure
1855672-27-3 structure
商品名:3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol
CAS番号:1855672-27-3
MF:C9H9N3O
メガワット:175.187261343002
MDL:MFCD30208464
CID:5456781
PubChem ID:130603287

3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol 化学的及び物理的性質

名前と識別子

    • 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol
    • Phenol, 3-(1-methyl-1H-1,2,3-triazol-4-yl)-
    • MDL: MFCD30208464
    • インチ: 1S/C9H9N3O/c1-12-6-9(10-11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3
    • InChIKey: XPGQLFJXLJKBDY-UHFFFAOYSA-N
    • ほほえんだ: C1(O)=CC=CC(C2=CN(C)N=N2)=C1

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3(Predicted)
  • ふってん: 403.7±47.0 °C(Predicted)
  • 酸性度係数(pKa): 9.13±0.10(Predicted)

3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3173496-0.05g
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol
1855672-27-3 95.0%
0.05g
$312.0 2025-03-19
Enamine
EN300-3173496-1g
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol
1855672-27-3 95%
1g
$1343.0 2023-09-05
Enamine
EN300-3173496-1.0g
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol
1855672-27-3 95.0%
1.0g
$1343.0 2025-03-19
Enamine
EN300-3173496-2.5g
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol
1855672-27-3 95.0%
2.5g
$2631.0 2025-03-19
1PlusChem
1P028UA7-1g
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol
1855672-27-3 95%
1g
$1722.00 2024-06-18
1PlusChem
1P028UA7-50mg
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol
1855672-27-3 95%
50mg
$448.00 2024-06-18
Aaron
AR028UIJ-10g
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol
1855672-27-3 95%
10g
$7965.00 2023-12-15
Enamine
EN300-3173496-0.1g
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol
1855672-27-3 95.0%
0.1g
$466.0 2025-03-19
Enamine
EN300-3173496-10.0g
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol
1855672-27-3 95.0%
10.0g
$5774.0 2025-03-19
Enamine
EN300-3173496-0.5g
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol
1855672-27-3 95.0%
0.5g
$1046.0 2025-03-19

3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol 関連文献

3-(1-methyl-1H-1,2,3-triazol-4-yl)phenolに関する追加情報

Introduction to 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol (CAS No. 1855672-27-3)

3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol, with the CAS number 1855672-27-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a phenolic hydroxyl group and a 1-methyl-1H-1,2,3-triazole moiety. The triazole ring is particularly noteworthy due to its broad spectrum of biological activities and its ability to form stable linkages in various chemical reactions.

The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol typically involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, a well-established method in click chemistry. This reaction is highly efficient and selective, making it an ideal choice for the preparation of complex molecules with high functional group tolerance. The phenolic hydroxyl group in the compound can also undergo various chemical modifications, such as esterification and etherification, which can further expand its applications in drug discovery and development.

Recent studies have highlighted the potential of 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The phenolic hydroxyl group is believed to play a crucial role in this activity by scavenging free radicals and inhibiting pro-inflammatory cytokines. Additionally, the triazole ring contributes to the compound's stability and bioavailability, making it a promising candidate for further investigation.

In the realm of cancer research, 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol has been explored for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The mechanism of action involves the interaction of the triazole ring with specific cellular targets, leading to cell cycle arrest and programmed cell death. These findings suggest that 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol could be developed into a novel therapeutic agent for cancer treatment.

Beyond its biological activities, 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol has also been investigated for its potential as a building block in supramolecular chemistry. The triazole ring's ability to form hydrogen bonds and π-stacking interactions makes it an excellent candidate for constructing self-assembled structures with unique properties. These structures can be used in various applications, including drug delivery systems and sensors.

The physicochemical properties of 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol have been extensively studied to understand its behavior in different environments. It is known to have good solubility in polar solvents such as water and dimethyl sulfoxide (DMSO), which facilitates its use in biological assays and chemical reactions. The compound's melting point and boiling point have also been determined through thermal analysis methods.

In conclusion, 3-(1-methyl-1H-1,2,3-triazol-4-y)lphenol (CAS No. 1855672-27-3) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structure endows it with diverse biological activities and chemical properties that make it an attractive target for further study and development. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing new therapeutic strategies.

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